molecular formula C9H12N4S B1266248 Purine, 6-(butylthio)- CAS No. 5069-82-9

Purine, 6-(butylthio)-

Cat. No. B1266248
CAS RN: 5069-82-9
M. Wt: 208.29 g/mol
InChI Key: VSDRAVPZXXXJDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(butylthio)purine derivatives involves strategic organic reactions, aiming to introduce the butylthio group at the precise location on the purine ring. A method described involves the reaction of 6-purinethione with ω-chlorovalerophenone and its derivatives, yielding a series of 6-(ω-aroylthio)purines not previously documented in literature. This approach underscores the versatility and adaptability of purine chemistry for the introduction of diverse substituents (Gromov et al., 1999).

Molecular Structure Analysis

The molecular structure of 6-(butylthio)purine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure of these compounds. For instance, the coplanar conformations of linked azole-purine rings in certain 6-(azolyl)purine derivatives highlight the impact of molecular orientation on reactivity and interaction with biological targets (Zhong & Robins, 2006).

Scientific Research Applications

Modification of 6-Arylpurine Derivatives

Purine serves as a new directing group for the Pd-catalyzed monoarylation of 6-arylpurines, enabling modification of these derivatives via C-H bond activation. This method offers a complementary tool for modifying 6-arylpurines (nucleosides), crucial for developing nucleoside derivatives (Guo et al., 2011).

Corrosion Inhibition in Metals

Purines and their derivatives, including 6-thioguanine and 2,6-dithiopurine, have been explored as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness in inhibiting both cathodic and anodic processes of steel corrosion was observed through weight loss measurements, electrochemical tests, and quantum chemical calculations (Yan et al., 2008).

Synthesis of Selenium Analog of Cytokinin

6-(3-Methyl-2-Butenylamino)-2-Methylthio-9-(β-D-Ribofuranosyl)Purine, a naturally occurring nucleoside with potent cytokinin activity, has been synthesized. This compound is important in t-RNA and demonstrates cytokinin activity, highlighting its significance in genetic and cellular processes (Wise & Townsend, 1986).

Antimicrobial and Antitumor Activities

Purines, including those modified with thiopurine, have been widely recognized for their antimicrobial and antitumor activities. Their role in the development of antiviral or antitumor agents, like vidarabine, and their use in protein kinase inhibition studies, demonstrate their pharmacological significance (Lorente-Macías et al., 2018).

Feedback Inhibition of Purine Synthesis

Certain purinethiol derivatives have shown the capacity to prolong survival in mice with ascites-cell tumors by producing feedback inhibition of purine synthesis in vivo in tumor cells. This highlights the therapeutic potential of these compounds in cancer research (Lepage & Jones, 1961).

Cytokinin Activity Comparisons

Studies comparing cytokinin activities of compounds with different connecting links (e.g., NH, S, O, CH2) between the purine ring and isopentenyl or benzyl groups have been conducted. These studies provide insights into the biological activity of purines in plant growth and development (Anderson et al., 1975).

Synthesis of 9-Arylpurines

The synthesis of 9-arylpurines, a category of biologically active compounds, has been explored for their potential in treating infectious diseases like tuberculosis or malaria. These purines have critical substitution sites that contribute to their pharmacological activities (Aguado et al., 2009).

Nickel-Complex-Catalyzed Coupling Reactions

6-(Methylthio)purine has been utilized in nickel-complex-catalyzed coupling reactions with Grignard reagents to produce 6-aryl or 6-alkylpurines, demonstrating its utility in synthesizing diverse purine derivatives (Sugimura & Takei, 1985).

Antineoplastic Effects

6-Mercaptopurine, a purine analogue, has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This finding suggests a role for Nurr1 in mediating some of the antiproliferative effects of 6-mercaptopurine in treatments for leukemias (Ordentlich et al., 2003).

Safety And Hazards

6-(Butylthio)-purine is harmful if swallowed. It is suspected of damaging fertility or the unborn child. It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

Future Directions

The patchy distribution of purine biosynthetic genes in archaea is consistent with a pathway that has been shaped by horizontal gene transfer, duplication, and gene loss. Profound understanding of molecular mechanisms of purinergic signalling provides new and exciting insights into the treatment of human diseases .

properties

IUPAC Name

6-butylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDRAVPZXXXJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198733
Record name Purine, 6-(butylthio)-
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Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purine, 6-(butylthio)-

CAS RN

5069-82-9
Record name 6-(Butylthio)-9H-purine
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Record name Purine, 6-(butylthio)-
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Record name 6-(Butylthio)purine
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Record name Purine, 6-(butylthio)-
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Record name 6-(butylthio)-1H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KF Lau, JF Henderson - Cancer Chemotherapy Reports, 1972 - books.google.com
A total of 104 purine and pyrimidine derivatives and analogs were tested for their ability to inhibit hypoxanthine-guanine phosphoribosyltransferase activity in hemolysates of human …
Number of citations: 18 books.google.com

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